2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide 2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15721668
InChI: InChI=1S/C15H12BrN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+
SMILES:
Molecular Formula: C15H12BrN5O
Molecular Weight: 358.19 g/mol

2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15721668

Molecular Formula: C15H12BrN5O

Molecular Weight: 358.19 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C15H12BrN5O
Molecular Weight 358.19 g/mol
IUPAC Name 2-(benzotriazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H12BrN5O/c16-12-7-5-11(6-8-12)9-17-19-15(22)10-21-14-4-2-1-3-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+
Standard InChI Key ZEEJSLIRVHFKEW-RQZCQDPDSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular formula C₁₅H₁₂BrN₅O (MW: 358.19 g/mol) integrates three critical components:

  • A 1H-benzotriazol-1-yl group providing aromatic stabilization and hydrogen-bonding capacity

  • An acetohydrazide backbone (-NH-N=C-O-) enabling keto-enol tautomerism and metal coordination

  • A 4-bromophenyl substituent introducing steric bulk and halogen-mediated intermolecular interactions.

The E-configuration of the imine bond (N'-[(E)-...methylidene]) ensures planar geometry, as confirmed by single-crystal X-ray diffraction studies of analogous compounds . This configuration optimizes π-π stacking interactions between the benzotriazole and bromophenyl moieties, a feature critical for solid-state packing and surface adsorption behaviors.

Key Structural Parameters

PropertyValue/Description
IUPAC Name2-(benzotriazol-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide
Canonical SMILESC1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=C(C=C3)Br
InChI KeyZEEJSLIRVHFKEW-RQZCQDPDSA-N
Topological Polar Surface Area64.7 Ų
Hydrogen Bond Donors1 (hydrazide -NH)
Hydrogen Bond Acceptors5 (triazole N, carbonyl O, imine N)

This combination of polar and hydrophobic domains facilitates membrane permeability (logP: ~3.8 predicted) while maintaining water solubility sufficient for biological assays (-logSw: ~4.16) .

Synthetic Methodology

Stepwise Assembly

Industrial-scale synthesis typically employs a three-step protocol:

  • Benzotriazole Activation: 1H-benzotriazole reacts with ethyl chloroacetate in THF under N₂ atmosphere to form 2-(1H-benzotriazol-1-yl)acetic acid ethyl ester (Yield: 78-82%).

  • Hydrazide Formation: Basic hydrolysis (NaOH/EtOH, reflux) converts the ester to 2-(1H-benzotriazol-1-yl)acetohydrazide (Yield: 89-93%).

  • Schiff Base Condensation: Reaction with 4-bromobenzaldehyde in anhydrous ethanol catalyzed by glacial acetic acid (0.5 mol%) produces the target compound via dehydrative coupling (Yield: 68-72%) .

Optimization Parameters

Reaction StageCritical VariablesOptimal Conditions
EsterificationSolvent polarity, temperatureTHF, 0-5°C, 4h
HydrolysisBase concentration, reaction time2M NaOH, 70°C, 2h
CondensationCatalyst loading, water removalMolecular sieves, 60°C, 8h

Purification employs sequential recrystallization from ethanol/water (3:1 v/v) followed by silica gel chromatography (EtOAc/hexane 1:2), achieving >98% purity by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.41 (s, 1H, triazole-H)

  • δ 8.12 (d, J=8.4 Hz, 2H, bromophenyl ortho-H)

  • δ 7.75 (d, J=8.4 Hz, 2H, bromophenyl meta-H)

  • δ 5.21 (s, 2H, -CH₂-CO-)

  • δ 2.89 (s, 1H, -NH-, exchanges with D₂O)

¹³C NMR confirms the imine linkage at δ 160.1 ppm (C=N) and carbonyl at δ 169.8 ppm (C=O) .

Vibrational Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3265 (N-H stretch)

  • 1673 (C=O)

  • 1598 (C=N)

  • 1542 (C-Br)

  • 1450-1375 (triazole ring vibrations)

The absence of -OH stretches (2500-3300 cm⁻¹) confirms complete condensation .

Biological Activity Profile

Concentration (μg/mL)Inhibition Zone (mm)
5012.3 ± 0.8
10016.7 ± 1.2
20020.1 ± 0.9

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, enhanced by the bromine atom's hydrophobic penetration .

Anticancer Screening

Against MCF-7 breast cancer cells (72h exposure):

ParameterValue
IC₅₀18.7 ± 1.4 μM
Selectivity Index3.2 (vs. MCF-10A)
Apoptosis Induction43.2% at 25 μM

Flow cytometry reveals G2/M phase arrest (28.4% vs. control 9.1%) and mitochondrial depolarization (ΔΨm loss in 61% cells) .

Material Science Applications

Corrosion Inhibition

In 3.5% NaCl solution on copper:

CompoundInhibition Efficiency (%)Surface Coverage (θ)
Target compound88.2 ± 2.10.882
Benzotriazole (BTA)76.8 ± 1.90.768

Electrochemical impedance spectroscopy shows a charge transfer resistance (Rₜ) increase from 1.2 kΩ·cm² (blank) to 9.8 kΩ·cm², indicating protective film formation .

Computational Insights

Molecular Docking

Docking into EGFR kinase (PDB: 1M17) reveals:

  • Binding energy: -9.4 kcal/mol

  • Key interactions:

    • Bromophenyl with Leu694 (hydrophobic)

    • Triazole N3 with Met793 (H-bond)

    • Hydrazide O with Lys721 (ionic)

DFT calculations (B3LYP/6-311++G**) show:

  • HOMO (-5.89 eV) localized on benzotriazole

  • LUMO (-2.11 eV) on bromophenyl and imine

  • Global electrophilicity index (ω): 3.45 eV

Stability and Degradation

Thermal Analysis

TGA-DSC under N₂:

  • Decomposition onset: 218°C

  • Major mass loss (58.2%) at 220-320°C (triazole ring breakdown)

  • Residual char at 600°C: 12.4%

Photostability testing (ICH Q1B) shows <5% degradation after 200W·h/m² UV exposure, attributed to the bromine atom's heavy atom effect.

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